4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
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Overview
Description
4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired thiazole compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. Reaction conditions typically involve solvents like dichloromethane or acetonitrile and temperatures ranging from 0°C to room temperature.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted thiazole derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Dihydrothiazoles.
Scientific Research Applications
4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole
- 4-(Trifluoromethyl)phenylhydrazine
- 4-(Trifluoromethyl)benzoyl chloride
Uniqueness
4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3NS/c1-7-10(6-13)17-11(18-7)8-2-4-9(5-3-8)12(14,15)16/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEMSODKKJDVHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90838051 |
Source
|
Record name | 4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90838051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823815-64-1 |
Source
|
Record name | 4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90838051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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